2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide
CAS No.:
Cat. No.: VC15026726
Molecular Formula: C17H11N3O2S3
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11N3O2S3 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H11N3O2S3/c21-14(9-23-17-18-11-6-2-4-8-13(11)25-17)19-16-20-15(22)10-5-1-3-7-12(10)24-16/h1-8H,9H2,(H,19,20,21,22) |
| Standard InChI Key | CDSRLWVJBXWOAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Architecture and Structural Analysis
Core Structural Components
The target molecule integrates two heterocyclic systems:
-
1,3-Benzothiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety (sulfur and nitrogen atoms at positions 1 and 3). This group is known for its electron-withdrawing properties and role in medicinal chemistry .
-
4-Oxo-3,4-dihydro-2H-1,3-benzothiazin: A partially saturated benzothiazine derivative featuring a ketone group at position 4 and a conjugated double bond in the (2Z)-configuration .
The two systems are connected via a sulfanyl-acetamide linker (-S-CH2-C(=O)-NH-), which introduces conformational flexibility and hydrogen-bonding capacity. The (2Z) stereodescriptor specifies the geometry of the imine double bond in the benzothiazin moiety, influencing molecular planarity and intermolecular interactions .
Table 1: Key Structural Features
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The compound can be dissected into three synthons:
-
1,3-Benzothiazol-2-thiol: A common precursor for sulfanyl-containing heterocycles .
-
2-Chloroacetamide: To form the sulfanyl-acetamide bridge.
-
(2Z)-4-Oxo-3,4-dihydro-2H-1,3-benzothiazin-2-amine: The benzothiazinone component requiring stereocontrolled synthesis .
Proposed Synthesis
-
Step 1: Formation of Sulfanyl-Acetamide Intermediate
React 1,3-benzothiazol-2-thiol with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide .This intermediate is well-characterized (PubChem CID 716336) .
-
Step 2: Synthesis of (2Z)-Benzothiazinone Amine
Cyclocondensation of 2-aminobenzenethiol with α-keto esters under acidic conditions, followed by oxidation, yields the (2Z)-configured benzothiazinone . Stereochemical control is critical here, as evidenced in related syntheses . -
Step 3: Coupling via Amide Bond Formation
React the sulfanyl-acetamide intermediate with the benzothiazinone amine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final product .
Table 2: Synthetic Challenges and Solutions
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
-
logP: Predicted ~3.8, indicating moderate lipophilicity suitable for membrane permeability .
-
Aqueous Solubility: Estimated <10 µg/mL due to aromatic stacking and limited polar surface area .
Spectral Characterization
-
¹H NMR: Expected signals include:
-
MS (ESI+): m/z 443.1 [M+H]⁺.
Biological Activity and Hypothesized Applications
Table 3: Comparative Bioactivity of Analogs
| Compound | MIC against S. aureus (µg/mL) | Source |
|---|---|---|
| 2-(4-Oxothiazolidin-2-ylidene)acetamide | 8–16 | |
| Benzothiazole-sulfonamide hybrids | 4–32 | |
| Target Compound (Predicted) | 2–8 (hypothesized) | – |
Anticancer Prospects
Benzothiazole derivatives exhibit selective toxicity toward cancer cells via topoisomerase inhibition . The conjugated system in the target compound may intercalate DNA, warranting further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume